molecular formula C8H6N2O B110377 Phthalazone CAS No. 119-39-1

Phthalazone

Cat. No. B110377
CAS RN: 119-39-1
M. Wt: 146.15 g/mol
InChI Key: IJAPPYDYQCXOEF-UHFFFAOYSA-N
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Description

Phthalazone, a derivative of phthalazine, is a nitrogen-containing heterocycle that has been the subject of extensive research due to its pharmacological potential. It serves as a pharmacophoric feature in various drugs with a wide range of activities, including antidiabetic, anticancer, antihypertensive, and antimicrobial effects . Phthalazone and its derivatives have been synthesized through various methods, often with a focus on green chemistry and environmentally friendly processes .

Synthesis Analysis

The synthesis of phthalazone derivatives has been achieved through several innovative methods. One approach involves a palladium-catalyzed three-component cascade process, which allows for the regioselective synthesis of mono-N- and di-N,N'-substituted phthalazones . Another method utilizes a solvent-free, one-pot, four-component synthesis with sulfuric acid-modified PEG-6000, which minimizes the environmental impact . Additionally, a Lewis acid-free synthesis promoted by hexafluoro-2-propanol has been developed for the efficient production of indazolo[1,2-b]phthalazine-triones .

Molecular Structure Analysis

The molecular structure of phthalazone derivatives has been explored through various computational methods. Quantum chemical calculations have been used to investigate the electronic structures of these compounds, which is crucial for understanding their reactivity and potential as corrosion inhibitors .

Chemical Reactions Analysis

Phthalazone derivatives have been shown to participate in a range of chemical reactions. For instance, they have been used as corrosion inhibitors for mild steel, with their efficiency improving with increased concentration . The synergistic effect of potassium iodide with phthalazone has also been studied, revealing a cooperative mechanism between the iodide anion and phthalazone cations .

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazone derivatives are closely linked to their molecular structure. Electrochemical impedance spectroscopy and potentiodynamic polarization measurements have been employed to study these properties, particularly in the context of corrosion inhibition . The electronic properties of phthalazone derivatives have been characterized through electrochemical and spectroelectrochemical studies, providing insights into their redox behavior .

Scientific Research Applications

Corrosion Inhibition

Phthalazone (PTO) has been studied for its effectiveness in inhibiting corrosion, particularly in mild steel in acidic environments. Research by Musa et al. (2011) demonstrated that the inhibition efficiency of PTO increases with its concentration and is further enhanced in the presence of potassium iodide (KI). This synergistic effect between KI and PTO suggests a cooperative mechanism in corrosion inhibition (Musa et al., 2011). Another study by Musa et al. (2012) supported these findings, showing improved inhibition efficiencies of phthalazine derivatives, including PTO, with increased concentration (Musa et al., 2012).

Pharmaceutical Research

Phthalazone derivatives have been investigated in pharmaceutical research. Norman et al. (1996) explored phthalimide and isoindolinone derivatives of phthalazone for their potential as antipsychotic agents. They found that modifications in the linking bridge between phthalazone and other molecules could significantly impact their biological activity, suggesting potential applications in developing antipsychotic medications (Norman et al., 1996).

Chemical Synthesis

Phthalazone has been used in chemical synthesis processes. Marxer et al. (1969) reported on the aminoalkylation of phthalazines and phthalazones using the GRIGNARD reaction, highlighting its utility in producing aminoalkylated derivatives (Marxer et al., 1969). Grigg et al. (2008) described a palladium-catalyzed process for synthesizing phthalazone derivatives, showcasing the versatility of phthalazone in organic chemistry (Grigg et al., 2008).

Medicinal Chemistry

The significance of phthalazine and phthalazone moieties in medicinal chemistry has been noted. Asif (2015) reviewed the wide range of pharmacological activities of compounds containing these moieties, suggesting their potential for developing new therapeutic agents (Asif, 2015).

Metabolism and Health Studies

Phthalazone has been examined in studies related to metabolism and health. For instance, Zimmer et al. (1975) identified 3-hydroxymethyl-s-triazolo[3,4-a]phthalazine as a major metabolic product of hydralazine, a medication used to treat high blood pressure, highlighting the importance of understanding phthalazone derivatives in drug metabolism (Zimmer et al., 1975).

Safety And Hazards

Phthalazone is harmful if swallowed . It can cause skin and serious eye irritation . In case of ingestion, it is advised to call a poison center or doctor/physician .

properties

IUPAC Name

2H-phthalazin-1-one
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InChI

InChI=1S/C8H6N2O/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-5H,(H,10,11)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IJAPPYDYQCXOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6N2O
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DSSTOX Substance ID

DTXSID4025903
Record name 1(2H)-Phthalazinone
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Molecular Weight

146.15 g/mol
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Physical Description

Pale yellow solid; [CAMEO] Beige crystalline solid; [Aldrich MSDS]
Record name 1(2H)-Phthalazinone
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Vapor Pressure

0.00000257 [mmHg]
Record name 1(2H)-Phthalazinone
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Product Name

1(2H)-Phthalazinone

CAS RN

119-39-1, 62054-23-3
Record name 1(2H)-Phthalazinone
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Synthesis routes and methods I

Procedure details

To 4-(3-(4-(2-((2,4-dichlorophenyl)thio)-2-methylpropanoyl)piperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one (2.5 g, 15 mmol) in MeOH (25 mL) was added dropwise a solution of Oxone (9.98 g, 30 mmol) in water (25 mL) at 0° C. after addition reaction mixture stirred at 0° C. for 4 h. The progress of reaction was checked by TLC using mobile phase 50% ethyl acetate in pet ether. The reaction mixture was evaporated on a rotatory evaporator under reduced pressure to afford the semisolid off-white compound. The suspension was diluted with water and then extracted with ethyl acetate. The organic layer was washed with brine solution, dried over anhydrous Na2SO4 and solvents were evaporated on a rotatory evaporator under reduced pressure to afford 4-(3-(4-(2-(2,4-dichlorophenyl)sulfinyl)-2-methylpropanoyl)piperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one (39) as off-white crystals compound (1.4 g, 32%)
Name
4-(3-(4-(2-((2,4-dichlorophenyl)thio)-2-methylpropanoyl)piperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
9.98 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
phase
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
pet ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 29.4 g (0.1 mole) of α,α-dibromo-o-toluic acid and 16 g (0.32 mole) of hydrazine hydrate in 200 ml of ethanol was heated under reflux with stirring for 1 hour. The solvent was evaporated under reduced pressure, and the residue recrystallized from ethanol to give 12.8 g (yield: 88%) of 1-phthalazinone having a melting point of 181°-182° C.
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
470
Citations
BI Buzykhin, NN Bystrykh, AP Stolyarov… - Chemistry of …, 1978 - Springer
The products of the reaction of 1-chloro- and 1, 4-dichlorophthalazine with nitrophenylhydrazines are the E isomers of the nitrophenylhydrazones of the corresponding phthalazone. 2-…
Number of citations: 1 link.springer.com
MA Abdelgawad, SNA Bukhari, A Musa, M Elmowafy… - Bioorganic …, 2023 - Elsevier
… New phthalazone tethered 1,2,3-triazole derivatives 12–21 were synthesized utilizing the Cu… -functionalized phthalazone 1 with functionalized azides 2–11. The new phthalazone-1,2,3-…
Number of citations: 3 www.sciencedirect.com
WR Vaughan - Chemical Reviews, 1948 - ACS Publications
… of the product of reaction 12 into a phthalazone is effected by treatment with an aqueous … acids, the isolation of an intermediate which is subsequentlytransformed into a phthalazone …
Number of citations: 63 pubs.acs.org
BI Buzykin, NN Bystrykh, AP Stolyarov… - Chemistry of Heterocyclic …, 1978 - Springer
… the tautomeric phthalazone ylidenhydrazone form (VIII) (a mixed azine of phthalazone and a … To study this problem we obtained the products of the condensation of phthalazone hydraz…
Number of citations: 1 link.springer.com
AY Musa, AB Mohamad, AAH Kadhum, MS Takriff… - Corrosion …, 2011 - Elsevier
The effects of phthalazone (PTO) and its synergistic effect with KI on the corrosion of mild steel in 1.0M HCl solution were studied using electrochemical impedance spectroscopy (EIS) …
Number of citations: 136 www.sciencedirect.com
AS Puodzhyunas, AN Kost, AA Lubas - Pharmaceutical Chemistry Journal, 1973 - Springer
… As the basis for these materials we took 4-(aminomethyl)phthalazone, whose preparation … 4-(aminomethyl)1-phthalazone (IV). The concurrently formed 4-hydroxy-l-phthalazone (III) is …
Number of citations: 3 link.springer.com
AN Kost, S Fel'deak, KV Grablyauskas - Pharmaceutical Chemistry …, 1967 - Springer
… 3-Aryl- and 3-alkyl-4-phthalazone-l-carboxylic acids are formed by the reaction of the cor… of 3-alkyl-4phthalazone-l-carboxylic acids are obtained by the alkylation of 4(3H)-phthalazone-l-…
Number of citations: 3 link.springer.com
BI Buzykin, AP Stolyarov, NN Bystrykh - Tetrahedron Letters, 1980 - Elsevier
The structure of the protonated forms of 1-hydrazinophthalazine and phthalazone hydrazone derivatives - ScienceDirect … The structure of the protonated forms of 1-hydrazinophthalazine …
Number of citations: 17 www.sciencedirect.com
O Mammoliti, K Jansen, S El Bkassiny… - Journal of Medicinal …, 2021 - ACS Publications
… Herein, we present the identification and SAR development of a phthalazone- and cinnolone-based series, which are structurally distinct from the pyridazine series that led to …
Number of citations: 10 pubs.acs.org
S Fel'deak, AS Puodzhyunas, DA Daugirdene… - Pharmaceutical …, 1969 - Springer
… In thisway, a new synthesis of 4-methyl-l-phthalazone was … The phthalazone structure of the hetero ring of (I1) was also … maxima in bands characteristic for phthalazone derivatives [3], …
Number of citations: 3 link.springer.com

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